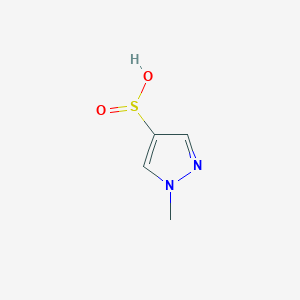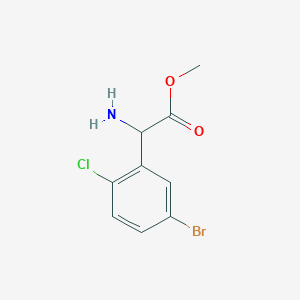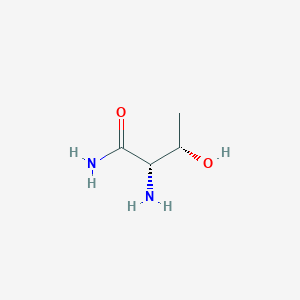![molecular formula C9H9N3O B13116667 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of a base to generate the pyridine N-imine in situ, and the subsequent cycloaddition is carried out under mild conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its energetic properties and potential therapeutic applications.
Uniqueness
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c10-9(13)5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6H,5H2,(H2,10,13) |
InChI-Schlüssel |
RMASJQWGRJXASP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)




![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)




